molecular formula C10H13N5O4 B120488 8-Oxo-2'-deoxyadenosine CAS No. 62471-63-0

8-Oxo-2'-deoxyadenosine

Cat. No.: B120488
CAS No.: 62471-63-0
M. Wt: 267.24 g/mol
InChI Key: NDWAUKFSFFRGLF-YRZWDFBDSA-N
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Description

8-Oxo-2’-deoxyadenosine is an oxidized derivative of 2’-deoxyadenosine, one of the four nucleosides that make up DNA. This compound is formed as a result of oxidative stress, where reactive oxygen species attack the adenine base in DNA, leading to the formation of 8-oxo-2’-deoxyadenosine. It is considered a biomarker for oxidative DNA damage and has been implicated in various diseases, including cancer and neurodegenerative disorders .

Mechanism of Action

Target of Action

The primary target of 8-Oxo-2’-deoxyadenosine (also known as 2’-Deoxy-8-oxo-adenosine) is the guanine base in nucleic acids . The identification of the position of 8-oxo-2’-deoxyguanosine (8-oxo-dG) in DNA is important to clarify the pathogenesis of many diseases .

Mode of Action

8-Oxo-2’-deoxyadenosine interacts with its target by oxidizing the guanine base in nucleic acids . This oxidation can lead to the production of 8-oxoguanine, which can pair with adenine . This feature of 8-oxoguanine in DNA (8-oxo-dG) induces a G > T (C > A) mutation in cancers .

Biochemical Pathways

The biochemical pathways affected by 8-Oxo-2’-deoxyadenosine involve the balance between damage formation and repair . Reactive oxygen species (ROS) control diverse cellular phenotypes by oxidizing biomolecules . Among these, the guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine . 8-Oxoguanine can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription .

Pharmacokinetics

It is known that the compound is involved in multiple-turnover single nucleotide primer extension reactions . This process amplifies the presence of 8-oxo-dG several hundred times , which may have implications for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 8-Oxo-2’-deoxyadenosine’s action include inducing mutations in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . 8-Oxoguanine in RNA (o8G) causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .

Action Environment

The action of 8-Oxo-2’-deoxyadenosine is influenced by environmental factors such as oxidative stress . Increasing ROS production induced by environmental stress or pathophysiological conditions overwhelms homeostatic regulation, thereby imposing oxidative stress . Oxidative stress is involved in various pathogeneses, including tumorigenesis and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxo-2’-deoxyadenosine typically involves the oxidation of 2’-deoxyadenosine. One common method is the use of Fenton’s reagent, which consists of hydrogen peroxide and ferrous iron. This reagent generates hydroxyl radicals that oxidize 2’-deoxyadenosine to form 8-oxo-2’-deoxyadenosine .

Industrial Production Methods: Industrial production of 8-oxo-2’-deoxyadenosine is less common due to its specific use in research rather than large-scale applications. the synthesis can be scaled up using controlled oxidation processes involving Fenton’s reagent or other oxidizing agents under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Oxo-2’-deoxyadenosine primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Major Products: The major product of the oxidation of 2’-deoxyadenosine is 8-oxo-2’-deoxyadenosine. Further oxidation can lead to the formation of other oxidized derivatives, but these are less common .

Scientific Research Applications

8-Oxo-2’-deoxyadenosine is widely used as a biomarker for oxidative DNA damage in various fields:

Properties

CAS No.

62471-63-0

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1

InChI Key

NDWAUKFSFFRGLF-YRZWDFBDSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O

SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O

Synonyms

2’-Deoxy-7,8-dihydro-8-oxo-adenosine;  2’-Deoxy-7,8-dihydroadenosin-8-one;  7,8-Dihydro-8-oxodeoxyadenosine;  8-Oxo-2’-deoxyadenosine;  8-Oxo-2’-deoxydihydroadenosine;  8-Oxo-7,8-dihydro-2’-deoxyadenosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Oxo-2'-deoxyadenosine
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8-Oxo-2'-deoxyadenosine
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8-Oxo-2'-deoxyadenosine

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